9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine

soluble epoxide hydrolase cardiovascular inflammation

9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine (CAS 1306739-52-5) is a conformationally constrained spirocyclic amine featuring a 1-oxa-9-azaspiro[5.5]undecane core with a benzyl substituent on the nitrogen and a primary amine at position The spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold has been validated as a privileged structure for the design of potent, orally bioavailable inhibitors of soluble epoxide hydrolase (sEH), achieving nanomolar IC₅₀ values, remarkable aqueous solubility, and low lipophilicity. The compound serves as a versatile intermediate for the introduction of urea, amide, or sulfonamide pharmacophores via the 4-amine handle, enabling access to compound libraries for cardiovascular, anti-inflammatory, and CNS indications.

Molecular Formula C16H24N2O
Molecular Weight 260.37 g/mol
CAS No. 1306739-52-5
Cat. No. B13348689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine
CAS1306739-52-5
Molecular FormulaC16H24N2O
Molecular Weight260.37 g/mol
Structural Identifiers
SMILESC1COC2(CCN(CC2)CC3=CC=CC=C3)CC1N
InChIInChI=1S/C16H24N2O/c17-15-6-11-19-16(12-15)7-9-18(10-8-16)13-14-4-2-1-3-5-14/h1-5,15H,6-13,17H2
InChIKeyZNUBNUJFQABQLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine: Core Spirocyclic Amine Building Block for sEH Inhibitors and CNS-Targeted Libraries


9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine (CAS 1306739-52-5) is a conformationally constrained spirocyclic amine featuring a 1-oxa-9-azaspiro[5.5]undecane core with a benzyl substituent on the nitrogen and a primary amine at position 4. The spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold has been validated as a privileged structure for the design of potent, orally bioavailable inhibitors of soluble epoxide hydrolase (sEH), achieving nanomolar IC₅₀ values, remarkable aqueous solubility, and low lipophilicity [1]. The compound serves as a versatile intermediate for the introduction of urea, amide, or sulfonamide pharmacophores via the 4-amine handle, enabling access to compound libraries for cardiovascular, anti-inflammatory, and CNS indications.

Why 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine Cannot Be Replaced by Simple Spirocyclic Analogs in Medicinal Chemistry Campaigns


Substituting 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine with closely related analogs such as the 4-des-amino, 4-hydroxy, or 4-methanesulfonyloxy derivatives introduces substantial differences in hydrogen-bonding capacity, reactivity, and physicochemical profile. The primary 4-amine provides a nucleophilic handle for direct conjugation to carboxylic acids, isocyanates, sulfonyl chlorides, or aldehydes, whereas the 4-alcohol (CAS 1785761-76-3) requires activation and yields hydrolytically less stable carbamate or ester linkages. The unsubstituted analog (CAS 102234-76-4) lacks any functional anchor at position 4, precluding selective derivatization [1]. Computational property differences between the 4-amine and its closest comparators illustrate that even minor structural modifications alter logP, polar surface area, and hydrogen-bond donor/acceptor counts in ways that critically affect target engagement and ADME profiles .

Quantitative Differentiation of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine Against Closest Spirocyclic Analogs for Procurement Decision-Making


sEH Inhibitor Activity of the 1-Oxa-9-azaspiro[5.5]undecan-4-amine Scaffold Validated at Nanomolar IC₅₀

The 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold, when elaborated to a urea derivative (compound (+)-22), yielded an IC₅₀ of 4.99 ± 0.18 nM against sEH, demonstrating that this core can support picomolar-potency inhibitors [1]. The racemic lead (±)-22 derived from this scaffold exhibited >0.5 mM solubility in aqueous phosphate buffer, a logD₇.₄ of 0.99 (unusually low for sEH inhibitors), and excellent oral bioavailability in mice [1]. While 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine itself is the unelaborated scaffold and lacks direct sEH IC₅₀ data, its successful advancement to a low-nanomolar clinical candidate distinguishes it from the 4-hydroxy analog, which introduces a less nucleophilic alcohol that cannot directly form urea linkages without prior activation.

soluble epoxide hydrolase cardiovascular inflammation

Hydrogen-Bond Donor/Acceptor Profile Distinguishes the 4-Amine from the 4-Hydroxy and 4-Des-Amino Analogs

9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine possesses 2 hydrogen-bond donors (HBD) and 5 hydrogen-bond acceptors (HBA), yielding a HBD count that is double that of the 4-hydroxy analog and infinitely greater than the 4-des-amino analog . The primary amine enables strong, directional hydrogen-bonding with carboxylate or carbonyl acceptors in biological targets. This contrasts with the 4-alcohol, which provides only one HBD and is less basic (pKa ~15 vs. ~10 for the amine), reducing its capacity to engage acidic residues at physiological pH.

medicinal chemistry physicochemical properties drug design

Lipophilicity and Polar Surface Area Parameters Favorable for CNS Exposure

The computed AlogP of 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine is 1.29, with a polar surface area (PSA) of 90.65 Ų . These values place it within the optimal CNS drug-likeness space (logP 1-3; PSA < 90 Ų). By comparison, the 4-methanesulfonate analog (CAS 503551-94-8) has an estimated AlogP of ~1.8 and a PSA exceeding 100 Ų due to the sulfonate group, which pushes it outside the ideal CNS range and increases the risk of efflux transporter recognition.

CNS drug discovery logP polar surface area

High-Value Application Scenarios for 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine Based on Quantitative Differentiation


Synthesis of Polar, Orally Bioavailable sEH Inhibitors for Cardiovascular and Inflammatory Disease Models

The 4-amine handle enables direct coupling to isocyanates to generate urea-based sEH inhibitors. As demonstrated by Lukin et al., such derivatives can achieve single-digit nanomolar IC₅₀ while maintaining >0.5 mM solubility and low logD₇.₄ [1]. The benzyl group on the 9-position nitrogen contributes to optimal lipophilicity without sacrificing solubility, a balance not easily achieved with smaller N-alkyl substituents. Procuring the 4-amine over the 4-alcohol avoids an extra activation step and preserves the urea linkage’s metabolic stability.

CNS-Targeted Library Construction via Reductive Amination or Amide Coupling

With an AlogP of 1.29 and a PSA of 90.65 Ų, this amine lies at the boundary of CNS drug-likeness space . It can be directly reacted with aldehydes or carboxylic acids to generate diverse analogs for blood-brain barrier penetration studies. The 4-des-amino analog lacks any functional anchor, while the 4-mesylate introduces a PSA penalty that may hinder CNS entry. The amine thus uniquely balances reactivity and predicted permeability for CNS campaigns.

Fragment-Based Drug Discovery (FBDD) Using the Spirocyclic Core as a Privileged, Solubility-Enhancing Motif

Fragment hit-to-lead campaigns benefit from starting fragments that combine low molecular weight (260.37 Da) with high water solubility. Although the free base solubility is moderate, the scaffold’s demonstrated ability to achieve >0.5 mM solubility when elaborated [1] makes it a solubility-enhancing privileged structure. The primary amine serves as a synthetic vector for fragment growing or linking, a feature absent in the 4-des-amino analog.

Selective Functionalization for Late-Stage Diversification in Lead Optimization

The orthogonal reactivity of the 4-amine (pKa ~10) versus the tertiary 9-amine (pKa ~8) allows for chemoselective derivatization without protecting-group manipulation. This contrasts with the 4-alcohol, which requires careful differentiation from the ether oxygen within the spiro framework, often leading to lower yields and increased purification costs in scale-up syntheses.

Quote Request

Request a Quote for 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.